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Compound of Interest

Compound Name: (R)-Methyl 3-aminobutanoate

Cat. No.: B025519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

molecule (R)-Methyl 3-aminobutanoate. The document presents nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by

detailed experimental protocols. This information is critical for the identification,

characterization, and quality control of this compound in research and drug development

settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for Methyl 3-

aminobutanoate. Note that for most standard spectroscopic techniques (NMR in achiral

solvents, IR, MS), the data for the (R)-enantiomer is identical to that of the (S)-enantiomer and

the racemic mixture.

Table 1: ¹H NMR Spectroscopic Data for Methyl 3-aminobutanoate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.15 Doublet 3H CH₃-CH

1.58 Singlet (broad) 2H -NH₂

2.30 Doublet of Doublets 1H -CH₂- (one proton)

2.44 Doublet of Doublets 1H -CH₂- (one proton)

3.40 Multiplet 1H -CH-NH₂

3.67 Singlet 3H O-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for Methyl 3-aminobutanoate

Chemical Shift (δ) ppm Assignment

24.3 CH₃-CH

43.1 -CH₂-

45.1 -CH-NH₂

51.5 O-CH₃

172.9 C=O (Ester)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: IR Spectroscopic Data for Methyl 3-aminobutanoate
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Wavenumber (cm⁻¹) Intensity Assignment

3381, 3314 Medium N-H stretch (primary amine)

2969, 2931, 2875 Medium C-H stretch (aliphatic)

1735 Strong C=O stretch (ester)

1590 Medium N-H bend (primary amine)

1459, 1375 Medium C-H bend

1289, 1173 Strong C-O stretch (ester)

Sample Preparation: Liquid film

Table 4: Mass Spectrometry Data for Methyl 3-aminobutanoate

m/z Relative Intensity (%) Assignment

117 5 [M]⁺ (Molecular Ion)

102 100 [M - CH₃]⁺

88 15 [M - C₂H₅]⁺

74 80 [M - C₃H₅]⁺

58 20 [M - C₂H₃O₂]⁺

44 95 [CH₃-CH=NH₂]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the key experiments cited. These protocols are

representative of standard practices for the analysis of small organic molecules like (R)-Methyl
3-aminobutanoate.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Approximately 5-10 mg of (R)-Methyl 3-aminobutanoate was dissolved in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

For ¹H NMR, a standard pulse sequence was used with a spectral width of 16 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were

accumulated.

For ¹³C NMR, a proton-decoupled pulse sequence was used with a spectral width of 250

ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans

were accumulated.

The free induction decay (FID) was Fourier transformed after applying an exponential line

broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.

2.2 Infrared (IR) Spectroscopy

Sample Preparation:

A drop of neat (R)-Methyl 3-aminobutanoate was placed between two potassium

bromide (KBr) salt plates to form a thin liquid film.

Instrumentation and Data Acquisition:

The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.

The spectrum was scanned from 4000 to 400 cm⁻¹.

A background spectrum of the clean KBr plates was recorded and automatically

subtracted from the sample spectrum.
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The final spectrum was an average of 16 scans with a resolution of 4 cm⁻¹.

2.3 Mass Spectrometry (MS)

Sample Introduction and Ionization:

A dilute solution of (R)-Methyl 3-aminobutanoate in methanol was introduced into the

mass spectrometer via direct injection.

Electron ionization (EI) was performed at 70 eV.

Mass Analysis:

The mass spectrum was obtained using a quadrupole mass analyzer.

The analyzer was scanned over a mass-to-charge (m/z) range of 10 to 200.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of (R)-
Methyl 3-aminobutanoate.
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Click to download full resolution via product page

A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides foundational spectroscopic data and methodologies essential for the

confident use of (R)-Methyl 3-aminobutanoate in scientific applications. The presented data

and protocols are intended to support researchers in confirming the identity and purity of this

compound, thereby ensuring the reliability and reproducibility of their experimental results.

To cite this document: BenchChem. [Spectroscopic Data for (R)-Methyl 3-aminobutanoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025519#spectroscopic-data-for-r-methyl-3-
aminobutanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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